molecular formula C10H18O B183412 2-Methyl-6-methyleneoct-7-en-4-ol CAS No. 14314-21-7

2-Methyl-6-methyleneoct-7-en-4-ol

Cat. No. B183412
CAS RN: 14314-21-7
M. Wt: 154.25 g/mol
InChI Key: RHAXCOKCIAVHPB-UHFFFAOYSA-N
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Description

2-Methyl-6-methyleneoct-7-en-4-ol is a volatile organic compound that finds widespread usage in biomedical research . It is a promising natural anti-inflammatory agent and a crucial intermediate in the synthesis of several bioactive molecules . Its various derivatives have been extensively investigated for their potential therapeutic properties, particularly in the treatment of cancer and various other illnesses .


Molecular Structure Analysis

The molecular formula of 2-Methyl-6-methyleneoct-7-en-4-ol is C10H18O . The InChI key is RHAXCOKCIAVHPB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl-6-methyleneoct-7-en-4-ol is 154.25 . It has a density of 0.848±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is 222.2±9.0℃ at 760 Torr , and the refractive index is 1.4688 at 20℃ .

Scientific Research Applications

  • Chemical Reactions and Product Formation : The compound is involved in complex chemical reactions. For instance, Lockyear et al. (2015) studied the formation of fulvene in the reaction of C2H with 1,3-butadiene, indicating the potential role of similar compounds in creating complex hydrocarbon structures (Lockyear et al., 2015).

  • Gas Phase Addition : The addition of NOx to olefins, as explored by Jay and Stieglitz (1989), is another area of application, suggesting the compound's utility in understanding and possibly optimizing such reactions (Jay & Stieglitz, 1989).

  • Photoredox Photoinitiating Systems : Tomal et al. (2019) developed novel derivatives as photoinitiators for various polymerization processes, highlighting the potential use of 2-Methyl-6-methyleneoct-7-en-4-ol in the field of photopolymerization and material science (Tomal et al., 2019).

  • Luminescent Properties : Research by Liu et al. (2013) on organic conjugated derivatives for use in OLEDs indicates that compounds like 2-Methyl-6-methyleneoct-7-en-4-ol could be significant in developing new materials with desirable luminescent properties (Liu et al., 2013).

  • Catalytic Applications : Pouy et al. (2012) investigated the use of Cu(I) complexes in the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds, a process in which 2-Methyl-6-methyleneoct-7-en-4-ol could potentially play a role (Pouy et al., 2012).

  • Electronic and Photophysical Properties : Han et al. (2015) studied osmium(II) complexes for OLEDs, suggesting the potential application of 2-Methyl-6-methyleneoct-7-en-4-ol in the study of electronic structures and photophysical properties of similar compounds (Han et al., 2015).

Safety And Hazards

This compound is classified as a warning under the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-methyl-6-methylideneoct-7-en-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAXCOKCIAVHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=C)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865782
Record name 2-Methyl-6-methylideneoct-7-en-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-methyleneoct-7-en-4-ol

CAS RN

14314-21-7, 60894-96-4, 35628-05-8
Record name 2-Methyl-6-methylene-7-octen-4-ol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-methylene-7-octen-4-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-2-Methyl-6-methyleneoct-7-en-4-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octen-4-ol, 2-methyl-6-methylene-, (4S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-6-methylideneoct-7-en-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID50865782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-methyleneoct-7-en-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.761
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Record name 2-METHYL-6-METHYLENE-7-OCTEN-4-OL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Mori - Agricultural and Biological Chemistry, 1974 - jstage.jst.go.jp
… Three terpene alcohols were identified as the principal components of the attractant: (-)-2methyl-6-methyleneoct-7-en-4-ol, (+)-cis-verbenol and (+)-2-methyl-6-methyleneocta-2,7-dien-4…
Number of citations: 32 www.jstage.jst.go.jp
M Pernek, S Wirth, SR Blomquist, DN Avtzis… - … European Journal of …, 2012 - Springer
… (Witasek, Feldkirchen, Austria), which is composed of methylbutenol and ipsenol ((S)-2-methyl-6-methyleneoct-7-en-4-ol). The three traps were spaced 20 m apart and suspended on …
Number of citations: 46 link.springer.com
K Oertle, H Beyeler, RO Duthaler… - Helvetica chimica …, 1990 - Wiley Online Library
A stereocontrolled synthetic route to optically pure (−)‐(S)‐ipsenol (1), the pheromone of Pityokteines curvidens and various other bark‐beetle species is described. Key step of the …
Number of citations: 69 onlinelibrary.wiley.com
CM Yu, M Jeon, JY Lee, J Jeon - European Journal of Organic …, 2001 - Wiley Online Library
… (−)-(4S)-2-Methyl-6-methyleneoct-7-en-4-ol (10, Ipsenol): Ipsenol was obtained according to the procedure for the synthesis of 2a except with (R)-BINOL and 8 instead of 4. Yield: 77%. …
M Xiang - 2021 - repositories.lib.utexas.edu
Carbonyl addition is one of the most frequently utilized methods for C−C bond formation in Process Research and Development. Despite its importance, the majority of methods for …
Number of citations: 0 repositories.lib.utexas.edu
YB Pyatnova, LL Ivanov… - Russian Chemical Reviews, 1969 - iopscience.iop.org
The review deals with the chemical study of natural attracting substances in insects. Insect attractants have been classified in accordance with structural factors:(1) unsaturated alcohols …
Number of citations: 12 iopscience.iop.org
BN Babaev, H Khaytbaev, UR Togaev - researchgate.net
The review presents modern information about chemical substances belonging to different classes of compounds, which are currently used to control of termites. Particular attention was …
Number of citations: 0 www.researchgate.net
PHG Zarbin, J Villar, I Marchi, J Bergmann… - Current Organic …, 2009 - researchgate.net
This review summarizes the synthesis of pheromones published in the triennium 2002-2004. The syntheses of a total of 66 pheromone compounds (65 from insects, 1 from a crustacean …
Number of citations: 7 www.researchgate.net

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